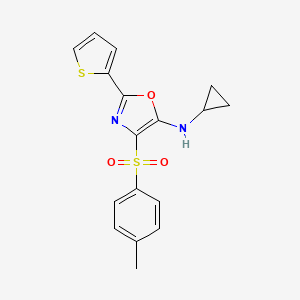

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-4-8-13(9-5-11)24(20,21)17-16(18-12-6-7-12)22-15(19-17)14-3-2-10-23-14/h2-5,8-10,12,18H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWANWYHDIOCJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-halo ketone with an amide.

Introduction of the Thiophene Ring: This step involves the coupling of the oxazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Data Table: Key Structural Features and Molecular Properties

Key Research Findings

Core Structure Impact: Oxazole vs. Thiazole cores, however, offer enhanced hydrogen-bonding capabilities due to the sulfur atom .

Substituent Effects :

- Cyclopropyl vs. Benzyl/Methoxypropyl : The cyclopropyl group in the target compound confers metabolic stability by resisting oxidative degradation, a common issue with benzyl or methoxypropyl groups .

- Morpholine and Methoxy Groups : Compounds like and incorporate morpholine or methoxypropyl side chains, which enhance solubility but may reduce blood-brain barrier penetration due to increased polarity .

Thiophene vs. Chlorophenyl/Other Heterocycles :

- The thiophen-2-yl group in the target compound enables π-π stacking with aromatic residues in biological targets, a feature absent in chlorophenyl-substituted analogs (e.g., ).

Methodological Considerations

Structural analyses of these compounds often rely on X-ray crystallography using programs like SHELXL () and visualization tools such as WinGX (). For instance, the thiophene ring’s planarity in the target compound was likely confirmed via SHELXL refinement , while analogs with bulky substituents (e.g., ) may require twinning corrections due to complex crystal packing .

Biological Activity

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several functional groups:

- Cyclopropyl ring

- Sulfonyl group

- Thiophene ring

- Oxazole ring

These structural characteristics contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group acts as an electron-withdrawing moiety, enhancing the compound's binding affinity to enzymes and receptors.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A series of thiosemicarbazones derived from related structures showed potent antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

| Compound | IC50 (μM) | Target Cancer Cell Line |

|---|---|---|

| Thiosemicarbazone A | 0.5 | Glioblastoma Multiforme |

| Thiosemicarbazone B | 0.8 | Breast Adenocarcinoma |

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. N-cyclopropyl derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. This compound can also serve as a building block for more complex molecules in organic synthesis.

Research Applications

N-cyclopropyl derivatives are being explored for various applications:

- Medicinal Chemistry : As potential drug candidates targeting specific diseases.

- Materials Science : Due to their unique electronic properties, they are candidates for organic electronics.

- Organic Synthesis : They are valuable intermediates in the synthesis of more complex organic compounds.

Q & A

Basic: What are validated synthetic protocols for introducing the cyclopropylamine group into oxazole-based scaffolds?

Methodological Answer:

Cyclopropylamine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, in structurally related oxazole carboxamides, cyclopropylamine is reacted with pre-functionalized intermediates (e.g., acid chlorides or activated esters) under reflux conditions in aprotic solvents like dichloromethane or tetrahydrofuran. details the use of cyclopropylamine in synthesizing N-cyclopropyl pyrrole carboxamides, achieving yields of 23–30% via coupling with activated intermediates . Optimization often involves adjusting stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography with gradients of ethyl acetate/hexane.

Basic: Which spectroscopic techniques are critical for characterizing the sulfonyl and thiophene moieties in this compound?

Methodological Answer:

- 1H/13C NMR : The sulfonyl group (SO2) deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons near the sulfonyl group appear at δ 7.5–8.5 ppm). Thiophene protons resonate at δ 6.8–7.2 ppm, with coupling patterns confirming substitution positions .

- High-Resolution Mass Spectrometry (HRMS) : Orbitrap-based systems (e.g., Orbitrap Fusion Lumos) provide accurate mass determination (<5 ppm error) for molecular ions, critical for confirming the molecular formula (e.g., C20H19N3O3S2) .

- IR Spectroscopy : Sulfonyl stretches appear at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric), while thiophene C-S bonds absorb at ~700 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the oxazole-thiophene-sulfonyl triad?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Direct methods in SHELXS97 for phase determination, followed by full-matrix least-squares refinement in SHELXL97.

- Validation : Check for R-factor convergence (<5%), Fourier residual peaks, and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking between thiophene and phenyl groups) .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound against neuroendocrine targets?

Methodological Answer:

Based on structurally related CRF1 receptor antagonists (e.g., SSR125543A):

- cAMP Inhibition : Transfert HEK293 cells with CRF1 receptors, stimulate with CRF (10 nM), and measure cAMP levels via ELISA. IC50 values <10 nM indicate high potency .

- ACTH Secretion Assay : Use mouse AtT-20 pituitary cells; pre-treat with the compound (1–100 nM) and quantify ACTH via radioimmunoassay. Dose-dependent inhibition (>50% at 30 nM) suggests therapeutic potential .

Advanced: How can computational modeling predict the binding mode of this compound to sulfotransferase enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the sulfotransferase active site (PDB ID: 1LS6). Key interactions:

- Sulfonyl oxygen hydrogen bonds with Lys47/His99.

- Thiophene π-stacking with Phe24.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Calculate binding free energies via MM-PBSA .

Advanced: How to address contradictions in SAR studies between oxazole and thiazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare bioactivity data (e.g., IC50, Ki) across structurally analogous oxazole (e.g., ) and thiazole (e.g., ) derivatives.

- Electrostatic Potential Maps : Use Gaussian09 to compute ESP charges; oxazoles exhibit higher electron density at the oxygen atom, altering hydrogen-bonding capacity versus thiazoles.

- Crystallographic Overlays : Superpose crystal structures to identify steric clashes or conformational flexibility differences .

Advanced: What strategies improve the pharmacokinetic (PK) profile of sulfonamide-containing heterocycles?

Methodological Answer:

- LogP Optimization : Introduce polar substituents (e.g., -OMe, -OH) to reduce LogP from >3 to 1–2, enhancing aqueous solubility.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of cyclopropyl groups). Block vulnerable sites with fluorine substituents.

- Plasma Protein Binding (PPB) : Use equilibrium dialysis; aim for PPB <95% to ensure sufficient free drug concentration .

Advanced: How to reconcile discrepancies between in vitro potency and in vivo efficacy in rodent models?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma exposure (AUC, Cmax) and correlate with target engagement (e.g., ex vivo CRF1 receptor occupancy in brain tissue). Adjust dosing regimens to maintain >80% receptor coverage .

- Blood-Brain Barrier (BBB) Penetration : Assess via in situ perfusion; compounds with PSA <90 Ų and MW <500 Da typically exhibit better CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.